1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride
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Overview
Description
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride is a chemical compound with the molecular formula C13H18ClNO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by a piperidine ring substituted with a chloromethyl group and a methoxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methoxypiperidine with chloromethyl benzene in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the piperidine ring .
Scientific Research Applications
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Chloromethyl)phenyl]piperidine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)benzenemethanol
Uniqueness
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride is unique due to the presence of both a chloromethyl and a methoxy group on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]-4-methoxypiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-16-13-6-8-15(9-7-13)12-4-2-11(10-14)3-5-12;/h2-5,13H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYITVADRZFSOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864073-04-0 |
Source
|
Record name | 1-[4-(chloromethyl)phenyl]-4-methoxypiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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